(Z)-ethyl 2-methyl-4-oxobut-2-enoate
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Overview
Description
(Z)-ethyl 2-methyl-4-oxobut-2-enoate is an organic compound with a unique structure that includes an ester functional group and a double bond in the (Z)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-methyl-4-oxobut-2-enoate typically involves the esterification of 2-methyl-4-oxobut-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-methyl-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(Z)-ethyl 2-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-methyl-4-oxobut-2-enoate involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form carboxylic acids. In reduction reactions, it interacts with reducing agents to form saturated esters. The specific pathways and molecular targets vary based on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxobut-2-enoate: Similar structure but without the (Z)-configuration.
Methyl 2-methyl-4-oxobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methyl-4-oxobut-3-enoate: Similar structure but with the double bond in a different position.
Uniqueness
(Z)-ethyl 2-methyl-4-oxobut-2-enoate is unique due to its (Z)-configuration, which can influence its reactivity and the types of products formed in chemical reactions. This configuration can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its isomers.
Properties
Molecular Formula |
C7H10O3 |
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Molecular Weight |
142.15 g/mol |
IUPAC Name |
ethyl (Z)-2-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)6(2)4-5-8/h4-5H,3H2,1-2H3/b6-4- |
InChI Key |
SHPFIKDJWFHYJR-XQRVVYSFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C=O)/C |
Canonical SMILES |
CCOC(=O)C(=CC=O)C |
Origin of Product |
United States |
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